molecular formula C24H25NO5 B11402076 methyl [6,10-dimethyl-3-(4-methylbenzyl)-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate

methyl [6,10-dimethyl-3-(4-methylbenzyl)-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate

Cat. No.: B11402076
M. Wt: 407.5 g/mol
InChI Key: TVMJHGZVOYHDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE is a complex organic compound with a unique structure that includes a chromeno[6,7-e][1,3]oxazin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the chromeno[6,7-e][1,3]oxazin core through a cyclization reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide variety of functionalized derivatives .

Scientific Research Applications

METHYL 2-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism by which METHYL 2-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of METHYL 2-{6,10-DIMETHYL-3-[(4-METHYLPHENYL)METHYL]-8-OXO-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-7-YL}ACETATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

methyl 2-[6,10-dimethyl-3-[(4-methylphenyl)methyl]-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate

InChI

InChI=1S/C24H25NO5/c1-14-5-7-17(8-6-14)11-25-12-18-9-19-15(2)20(10-21(26)28-4)24(27)30-23(19)16(3)22(18)29-13-25/h5-9H,10-13H2,1-4H3

InChI Key

TVMJHGZVOYHDJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CC3=CC4=C(C(=C3OC2)C)OC(=O)C(=C4C)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.